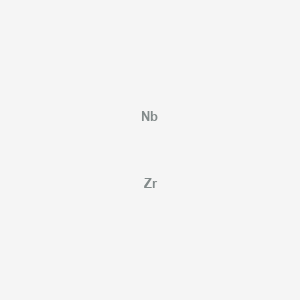
Niobium--zirconium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niobium–zirconium (1/1) is an alloy composed of equal parts niobium and zirconium. This compound is known for its exceptional properties, including high corrosion resistance, excellent mechanical strength, and superconducting capabilities. These attributes make it valuable in various industrial and scientific applications, particularly in environments that demand high performance under extreme conditions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of niobium–zirconium alloys typically involves the fusion of pure niobium and zirconium metals. One common method is the self-propagating high-temperature synthesis (SHS) process, which involves the calcium-thermal reduction of zirconium tetrafluoride in the presence of niobium powder . The optimal heating temperature and calcium content are crucial for ensuring the safety and efficiency of the SHS process.
Industrial Production Methods: In industrial settings, niobium–zirconium alloys are produced by melting pure metals, with zirconium often sourced as a sponge or electrolytic powder. The fusion process is carried out in a controlled environment to achieve the desired purity and uniformity of the alloy . Vacuum-arc remelting is another technique used to enhance the quality of the alloy by removing impurities and achieving a homogeneous composition.
化学反应分析
Types of Reactions: Niobium–zirconium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the specific conditions under which they occur.
Common Reagents and Conditions:
Oxidation: Niobium–zirconium alloys can oxidize when exposed to air at elevated temperatures. The formation of a stable oxide layer enhances the alloy’s corrosion resistance.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide to remove oxygen from the alloy.
Major Products Formed: The primary products of these reactions include various oxides, carbides, and nitrides of niobium and zirconium. These products contribute to the alloy’s enhanced mechanical and chemical properties.
科学研究应用
Niobium–zirconium alloys have a wide range of scientific research applications:
Chemistry: Used as catalysts in organic synthesis and as components in high-performance materials.
Biology: Investigated for potential use in biomedical implants due to their biocompatibility and corrosion resistance.
Medicine: Explored for applications in medical devices and diagnostic equipment.
作用机制
The unique properties of niobium–zirconium alloys are attributed to their atomic structure and the interactions between niobium and zirconium atoms. The alloy’s high corrosion resistance is due to the formation of a stable oxide layer on its surface, which protects it from further oxidation. The superconducting properties are a result of the alloy’s ability to maintain low electrical resistance at extremely low temperatures .
相似化合物的比较
Niobium–titanium: Another superconducting alloy with similar applications in particle accelerators and magnetic resonance imaging (MRI) machines.
Zirconium–titanium: Known for its high strength and corrosion resistance, used in aerospace and chemical processing industries.
Niobium–tantalum: Exhibits excellent high-temperature stability and is used in aerospace and electronic applications.
Uniqueness: Niobium–zirconium alloys stand out due to their balanced combination of mechanical strength, corrosion resistance, and superconducting properties. This makes them particularly suitable for applications that require both high performance and durability under extreme conditions.
属性
CAS 编号 |
12059-59-5 |
|---|---|
分子式 |
NbZr |
分子量 |
184.13 g/mol |
IUPAC 名称 |
niobium;zirconium |
InChI |
InChI=1S/Nb.Zr |
InChI 键 |
GFUGMBIZUXZOAF-UHFFFAOYSA-N |
规范 SMILES |
[Zr].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)

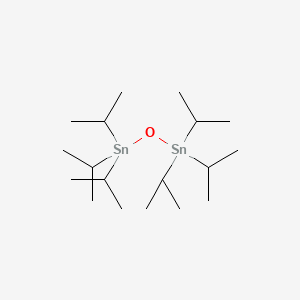
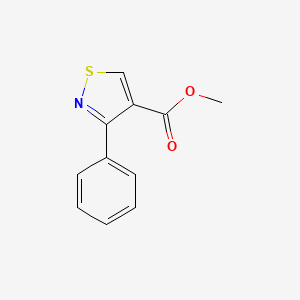
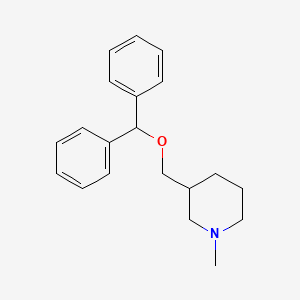
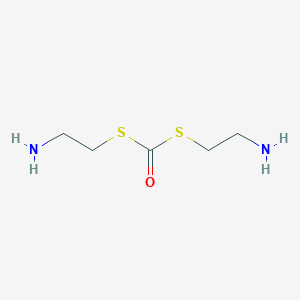
phosphanium chloride](/img/structure/B14716299.png)
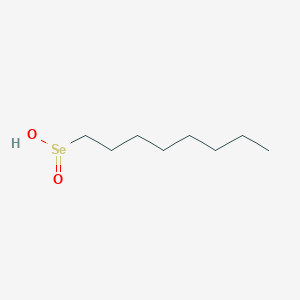
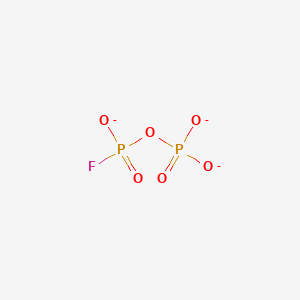
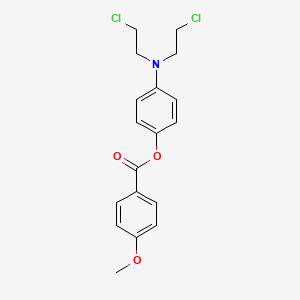

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
